2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethan-1-ol 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1251708-93-6
VCID: VC4669436
InChI: InChI=1S/C21H28N2O2/c1-16-5-4-6-20(17(16)2)23-13-11-22(12-14-23)15-21(24)18-7-9-19(25-3)10-8-18/h4-10,21,24H,11-15H2,1-3H3
SMILES: CC1=C(C(=CC=C1)N2CCN(CC2)CC(C3=CC=C(C=C3)OC)O)C
Molecular Formula: C21H28N2O2
Molecular Weight: 340.467

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethan-1-ol

CAS No.: 1251708-93-6

Cat. No.: VC4669436

Molecular Formula: C21H28N2O2

Molecular Weight: 340.467

* For research use only. Not for human or veterinary use.

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethan-1-ol - 1251708-93-6

Specification

CAS No. 1251708-93-6
Molecular Formula C21H28N2O2
Molecular Weight 340.467
IUPAC Name 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol
Standard InChI InChI=1S/C21H28N2O2/c1-16-5-4-6-20(17(16)2)23-13-11-22(12-14-23)15-21(24)18-7-9-19(25-3)10-8-18/h4-10,21,24H,11-15H2,1-3H3
Standard InChI Key LIVALQLXZZFAIF-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)N2CCN(CC2)CC(C3=CC=C(C=C3)OC)O)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s IUPAC name, 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethan-1-ol, delineates its three primary components:

  • Piperazine ring: A six-membered heterocycle with two nitrogen atoms at positions 1 and 4.

  • 2,3-Dimethylphenyl group: Attached to the piperazine’s nitrogen at position 4, this substituent introduces steric bulk and lipophilicity.

  • 4-Methoxyphenyl ethanol moiety: A phenethyl alcohol derivative with a methoxy group at the para position, enhancing solubility and hydrogen-bonding potential.

The molecular formula is C₂₁H₂₈N₂O₂, with a molar mass of 340.46 g/mol. Key structural features are summarized below:

PropertyValue
Molecular FormulaC₂₁H₂₈N₂O₂
Molar Mass340.46 g/mol
IUPAC Name2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethan-1-ol
Key Functional GroupsPiperazine, methoxy, hydroxyl

Synthesis and Characterization

StepReagents/ConditionsYield (%)Source
11-(2,3-Dimethylphenyl)piperazine, bromoethyl chloride, DMF, 80°C65–70
24-Methoxyphenylethanol, K₂CO₃, reflux, 12h50–55

Analytical Characterization

Spectroscopic data for structurally related compounds suggest the following profiles:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–6.75 (m, aromatic protons), 4.10 (t, –CH₂OH), 3.80 (s, OCH₃), 2.90–2.50 (m, piperazine N–CH₂), 2.30 (s, CH₃) .

  • MS (ESI+): m/z 341.2 [M+H]⁺.

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its polar hydroxyl and methoxy groups. Predicted values include:

  • Water solubility: ~0.1 mg/mL (low, due to hydrophobic aryl groups).

  • LogP: ~3.2 (moderate lipophilicity, suitable for blood-brain barrier penetration).

Crystallography

X-ray diffraction data for a related piperazine-ethanol derivative (CAS 1286720-15-7) reveals a monoclinic crystal system with space group P2₁/c, supporting structural rigidity from π-π stacking.

Pharmacological Profile

Receptor Binding Affinity

Piperazine derivatives are known modulators of serotonin (5-HT) and melanin-concentrating hormone (MCH) receptors. Key findings from analogous compounds include:

  • 5-HT₁A: Ki = 12 nM (partial agonist activity) .

  • MCHR1: IC₅₀ = 8 nM (antagonist) .

The 4-methoxyphenyl group may enhance binding to G-protein-coupled receptors (GPCRs) via hydrogen bonding with serine residues .

In Vivo Efficacy

In rodent models, related compounds exhibit:

  • Anxiolytic effects: Reduced marble-burying behavior by 40% at 10 mg/kg (vs. control) .

  • Antidepressant activity: 50% decrease in forced swim test immobility at 20 mg/kg .

Challenges and Future Directions

Metabolic Stability

Phase I metabolism (e.g., O-demethylation of the methoxy group) may limit bioavailability. Strategies include:

  • Deuterium substitution: Stabilizing vulnerable bonds (e.g., –OCH₃ → –OCD₃) .

  • Prodrug formulations: Ester derivatives to enhance solubility.

Target Selectivity

Off-target binding to α₁-adrenergic receptors (observed in similar compounds) necessitates structural refinement .

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